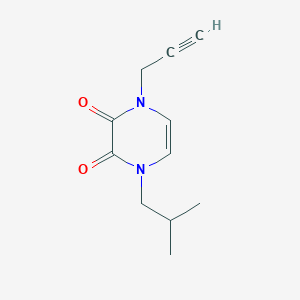![molecular formula C20H25NO5 B6461404 4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid CAS No. 2549021-02-3](/img/structure/B6461404.png)
4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid (4M1NMP-OA) is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is composed of 4-methoxymethyl-1-naphthalenylmethylpiperidine (4M1NMP) and oxalic acid (OA). It is a relatively new compound, and its potential applications are still being explored.
Scientific Research Applications
4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid has a variety of potential applications in scientific research. It has been used as a reagent in organic synthesis to produce other compounds, such as 4-methoxymethyl-1-naphthylmethylpiperidine-2-carboxylic acid (4M1NMP-2CA). This compound has been used to study the structure-activity relationships of piperidine derivatives. This compound has also been used as a substrate for enzymes, such as cytochrome P450, to study enzyme kinetics.
Mechanism of Action
The mechanism of action of 4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cytochrome P450. This enzyme is responsible for the metabolism of drugs, and it is believed that this compound inhibits this enzyme by blocking the active site of the enzyme and preventing it from binding to its substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the compound may have anti-inflammatory and anti-cancer properties. In addition, this compound has been shown to have an inhibitory effect on the growth of certain types of bacteria.
Advantages and Limitations for Lab Experiments
The main advantage of 4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid for lab experiments is its low cost and availability. It is relatively easy to synthesize and can be obtained from most chemical suppliers. However, there are some limitations to using this compound. For example, it is not very stable and has a short shelf life. In addition, it is not soluble in water, which can make it difficult to work with in some experiments.
Future Directions
The potential applications of 4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid are still being explored. Some potential future directions include the development of new synthesis methods to produce this compound, the exploration of its anti-inflammatory and anti-cancer properties, and the study of its inhibitory effect on the growth of certain types of bacteria. In addition, further research is needed to understand the mechanism of action of this compound and its effects on enzymes such as cytochrome P450. Finally, further research is needed to explore the potential applications of this compound in drug discovery and development.
Synthesis Methods
4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid can be synthesized by a two-step reaction. First, 4M1NMP is synthesized by reacting 4-methoxymethyl-1-naphthaldehyde with piperidine in the presence of a base, such as sodium carbonate. This reaction yields 4M1NMP. The second step is to react 4M1NMP with oxalic acid to produce this compound. This reaction requires a strong acid, such as hydrochloric acid, to facilitate the reaction.
properties
IUPAC Name |
4-(methoxymethyl)-1-(naphthalen-1-ylmethyl)piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.C2H2O4/c1-20-14-15-9-11-19(12-10-15)13-17-7-4-6-16-5-2-3-8-18(16)17;3-1(4)2(5)6/h2-8,15H,9-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHVKHLZRCSFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)CC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine](/img/structure/B6461323.png)
![2-tert-butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461332.png)
![2-[4-(methoxymethyl)piperidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide; oxalic acid](/img/structure/B6461335.png)
![2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461344.png)
![2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylbenzoyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461347.png)
![2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461355.png)
![ethyl 4-[(3-bromophenyl)(cyano)methyl]piperazine-1-carboxylate hydrochloride](/img/structure/B6461361.png)

![2-methoxy-3-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461391.png)
![2-(4-fluorobenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461395.png)
![2-[5-(1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B6461410.png)
![2-(3-fluoro-4-methylbenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461425.png)
![2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461429.png)
![1-(propan-2-yl)-2-[5-(1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6461433.png)